

Synthesis of N-Benzylpropanamide: A Detailed Laboratory Protocol

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *N-Benzylpropanamide*

Cat. No.: B1265853

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the laboratory synthesis of **N-Benzylpropanamide**, a valuable intermediate in organic synthesis and drug discovery. Two common and effective protocols are detailed: the reaction of propanoyl chloride with benzylamine and the coupling of propanoic acid with benzylamine using N,N'-dicyclohexylcarbodiimide (DCC).

Physicochemical Data

Property	Value
Molecular Formula	C ₁₀ H ₁₃ NO
Molecular Weight	163.22 g/mol
Appearance	White to off-white solid
CAS Number	10264-12-7

Experimental Protocols

Two primary methods for the synthesis of **N-Benzylpropanamide** are presented below.

Protocol 1: Synthesis from Propanoyl Chloride and Benzylamine

This method involves the acylation of benzylamine with propanoyl chloride in the presence of a base to neutralize the hydrochloric acid byproduct.

Reaction Scheme:

Materials and Reagents:

Reagent	Molecular Weight (g/mol)	Quantity (mmol)	Volume/Mass
Benzylamine	107.15	10	1.07 g
Propanoyl chloride	92.52	11	1.02 g
Triethylamine	101.19	12	1.67 mL
Dichloromethane (DCM)	-	-	50 mL

Step-by-Step Procedure:

- Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve benzylamine (1.07 g, 10 mmol) and triethylamine (1.67 mL, 12 mmol) in 30 mL of anhydrous dichloromethane (DCM).
- Addition of Acyl Chloride: Cool the solution to 0 °C in an ice bath. Add a solution of propanoyl chloride (1.02 g, 11 mmol) in 20 mL of anhydrous DCM dropwise from the dropping funnel over 30 minutes with continuous stirring.
- Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.
- Work-up:
 - Transfer the reaction mixture to a separatory funnel.

- Wash the organic layer sequentially with 20 mL of 1M HCl, 20 mL of saturated NaHCO₃ solution, and 20 mL of brine.
- Dry the organic layer over anhydrous sodium sulfate.
- Purification:
 - Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
 - Recrystallize the crude solid from a suitable solvent system such as ethyl acetate/hexanes to yield pure **N-Benzylpropanamide**.

Expected Yield and Characterization:

- Yield: Typically 85-95%.
- Melting Point: 56-58 °C
- ¹H NMR (CDCl₃, 400 MHz): δ 7.25-7.39 (m, 5H, Ar-H), 5.90 (br s, 1H, NH), 4.45 (d, J=5.6 Hz, 2H, N-CH₂), 2.22 (q, J=7.6 Hz, 2H, CO-CH₂), 1.18 (t, J=7.6 Hz, 3H, CH₃).
- ¹³C NMR (CDCl₃, 100 MHz): δ 173.5, 138.4, 128.7, 127.8, 127.5, 43.8, 30.0, 9.8.

Protocol 2: Synthesis from Propanoic Acid and Benzylamine via DCC Coupling

This method utilizes a coupling agent, N,N'-dicyclohexylcarbodiimide (DCC), to facilitate the amide bond formation between propanoic acid and benzylamine.

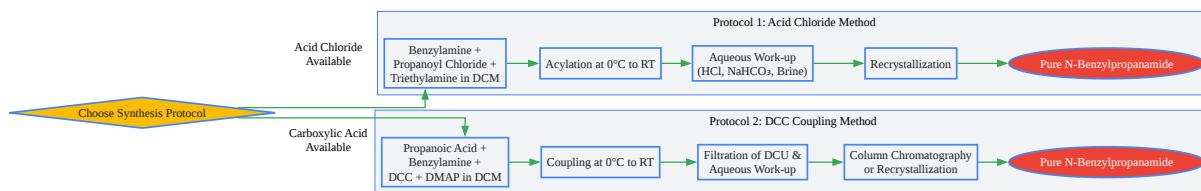
Reaction Scheme:

Materials and Reagents:

Reagent	Molecular Weight (g/mol)	Quantity (mmol)	Mass
Propanoic acid	74.08	10	0.74 g
Benzylamine	107.15	10	1.07 g
N,N'-Dicyclohexylcarbodiimide (DCC)	206.33	11	2.27 g
4-Dimethylaminopyridine (DMAP)	122.17	1	0.12 g
Dichloromethane (DCM), anhydrous	-	-	50 mL

Step-by-Step Procedure:

- Reaction Setup: To a solution of propanoic acid (0.74 g, 10 mmol), benzylamine (1.07 g, 10 mmol), and a catalytic amount of 4-dimethylaminopyridine (DMAP) (0.12 g, 1 mmol) in 50 mL of anhydrous dichloromethane (DCM) in a 100 mL round-bottom flask, add a solution of DCC (2.27 g, 11 mmol) in 20 mL of DCM at 0 °C with stirring.
- Reaction: Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 12-18 hours.
- Work-up:
 - A white precipitate of N,N'-dicyclohexylurea (DCU) will form. Filter off the precipitate and wash it with a small amount of cold DCM.
 - Transfer the filtrate to a separatory funnel.
 - Wash the organic layer sequentially with 20 mL of 1M HCl, 20 mL of saturated NaHCO₃ solution, and 20 mL of brine.
 - Dry the organic layer over anhydrous sodium sulfate.

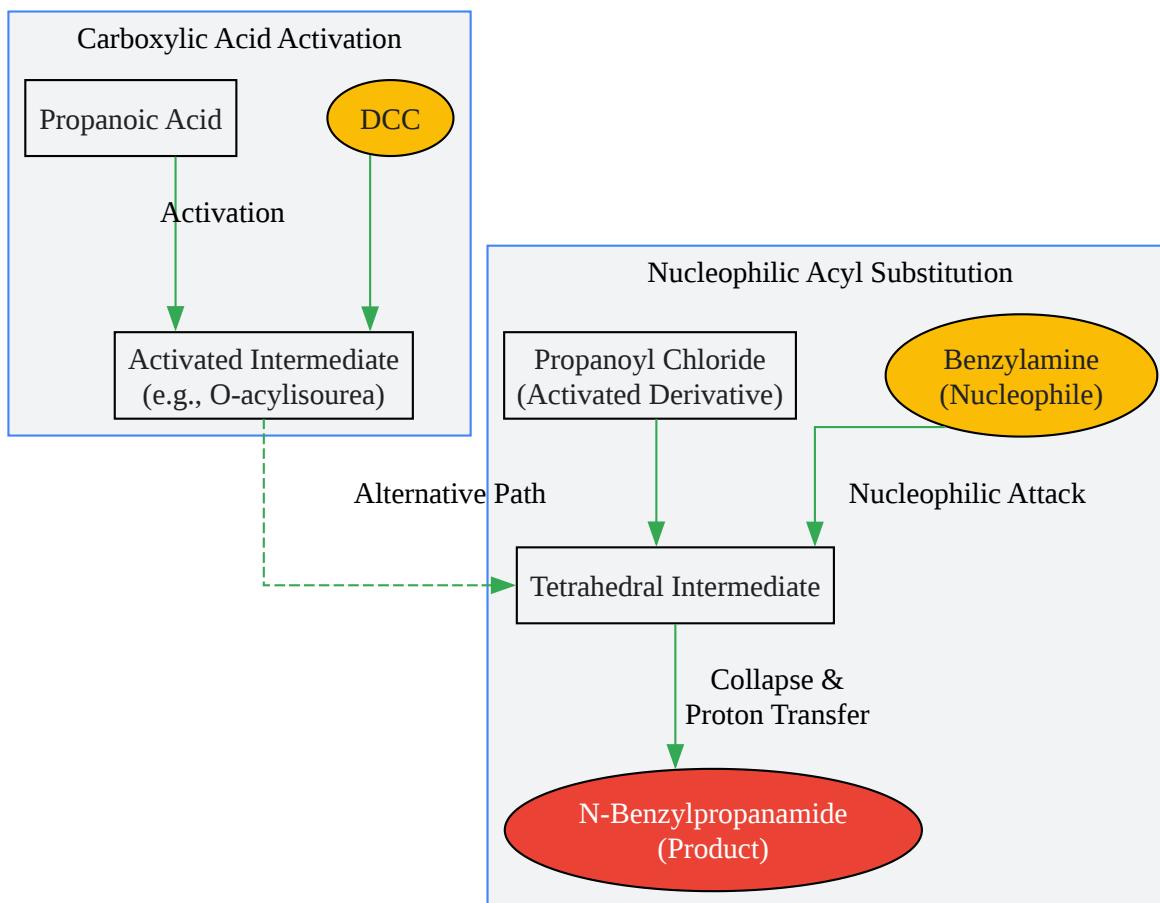

- Purification:
 - Filter the solution and remove the solvent under reduced pressure.
 - Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) or by recrystallization.

Expected Yield and Characterization:

- Yield: Typically 70-85%.
- Characterization data is identical to Protocol 1.

Experimental Workflow and Logic

The synthesis of **N-Benzylpropanamide** follows a logical progression from starting materials to the final purified product. The choice between the two protocols may depend on the availability of reagents and the desired scale of the reaction. The acid chloride method is generally faster, while the DCC coupling method is often used for more sensitive substrates.



[Click to download full resolution via product page](#)

Workflow for the synthesis of **N-Benzylpropanamide**.

Signaling Pathways and Logical Relationships

The synthesis of **N-Benzylpropanamide** is a fundamental example of amide bond formation, a cornerstone of peptide synthesis and medicinal chemistry. The underlying principle is the nucleophilic attack of the amine (benzylamine) on an activated carboxylic acid derivative (propanoyl chloride or the DCC-activated propanoic acid).

[Click to download full resolution via product page](#)

Mechanism of amide bond formation.

- To cite this document: BenchChem. [Synthesis of N-Benzylpropanamide: A Detailed Laboratory Protocol]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1265853#step-by-step-synthesis-of-n-benzylpropanamide-in-the-lab>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com